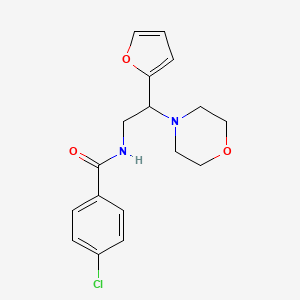

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

Description

4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a benzamide derivative featuring a morpholinoethyl group and a furan-2-yl substituent. The morpholino group, a six-membered ring containing oxygen and nitrogen, enhances solubility and bioavailability, while the furan moiety may contribute to π-π interactions in biological targets. This compound’s unique substitution pattern distinguishes it from related benzamide derivatives, warranting a detailed comparison with structurally similar analogs.

Propriétés

IUPAC Name |

4-chloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c18-14-5-3-13(4-6-14)17(21)19-12-15(16-2-1-9-23-16)20-7-10-22-11-8-20/h1-6,9,15H,7-8,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJMAVQSKSUEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51089492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 2-(furan-2-yl)-2-morpholinoethanol in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate this compound.

Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide has several scientific research applications, including:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers or coatings.

Chemical Biology: It is used as a tool compound to study biological pathways and molecular targets in cells.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets in cells. The compound may bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Morpholinoethyl-Substituted Benzamides

- Moclobemide (4-Chloro-N-(2-morpholinoethyl)benzamide): Structure: Lacks the furan-2-yl group present in the target compound. Activity: A reversible monoamine oxidase A (MAO-A) inhibitor used as an antidepressant . Toxicity: LD₅₀ of 707 ± 55 mg/kg (rats, oral) for the parent compound p-chloro-N-(2-morpholinoethyl)-benzamide . Key Difference: The furan substituent in the target compound may alter pharmacokinetics or target selectivity compared to Moclobemide.

- 4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide: Structure: Contains an additional morpholinoacetamido group and a second chloro substituent on the phenyl ring.

Heterocyclic Benzamide Derivatives

- 4-Chloro-N-(5-(3-nitrophenyl)-1,3,4-thiadiazole-2-yl)benzamide: Structure: Integrates a 1,3,4-thiadiazole ring linked to a nitro-substituted phenyl group. Activity: Exhibits antimicrobial activity against Pseudomonas aeruginosa .

- 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide: Structure: Features a 1,3,4-oxadiazole ring conjugated to furan, connected via a butyl chain. Significance: Highlights the role of oxadiazole in modulating bioactivity, though its elongated structure may reduce blood-brain barrier penetration compared to the target compound .

Halogenated and Functionalized Benzamides

- 4-Chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide: Structure: Contains a trichloroethyl group and a furanmethylamino substituent. Relevance: The trichloro group increases lipophilicity, which may enhance metabolic stability but raise toxicity risks .

- 4-Chloro-N-((2-(chloromethyl)-1H-benzimidazol-1-yl)methyl)benzamide: Structure: Incorporates a benzimidazole ring with a chloromethyl group. Activity: Demonstrates 66.66% inhibition of carrageenan-induced inflammation in rats, comparable to diclofenac . Comparison: The benzimidazole moiety targets inflammatory pathways, whereas the target compound’s morpholino-furan system may favor CNS applications.

Data Tables

Table 1. Structural and Pharmacological Comparison

Table 2. Physicochemical Properties

| Compound Name | Molecular Weight | LogP* | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 333.79 | 2.1 | 5 |

| Moclobemide | 268.74 | 1.8 | 4 |

| 4-Chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide | 378.78 | 2.9 | 7 |

*Calculated using ChemDraw.

Key Research Findings

Morpholinoethyl Benzamides: The morpholino group enhances CNS bioavailability, as seen in Moclobemide, but the addition of a furan ring may introduce novel binding interactions .

Heterocyclic Modifications : Thiadiazole and oxadiazole derivatives exhibit antimicrobial activity, whereas benzimidazoles target inflammation, highlighting substituent-dependent bioactivity .

Halogenation Effects : Trichloroethyl groups improve metabolic stability but may increase toxicity, underscoring the balance between lipophilicity and safety .

Activité Biologique

4-Chloro-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide is a synthetic compound belonging to the benzamide class. Its unique structure, which incorporates a chloro group, a furan ring, and a morpholinoethyl moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 281.75 g/mol

The presence of the morpholinoethyl group enhances solubility and stability, potentially increasing its bioavailability compared to other benzamide derivatives.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological activity against various diseases. Its interactions with biological molecules are being studied to elucidate its mechanism of action and therapeutic effects.

The mechanism of action for this compound involves binding to specific molecular targets within cells, potentially altering enzymatic activities and influencing various cellular pathways. This interaction may lead to:

- Inhibition of Enzymatic Activity : By binding to target proteins or enzymes, the compound may inhibit their function, which is crucial for disease progression.

- Modulation of Signaling Pathways : The compound's ability to interact with key signaling molecules suggests it could modulate pathways involved in cell growth and apoptosis.

Table 1: Summary of Biological Activity Studies

Q & A

Q. How to design a robust SAR study for this compound?

- Framework :

- Core modifications : Replace furan with thiophene or pyran to assess heterocycle impact .

- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the 4-chlorobenzamide position to modulate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.